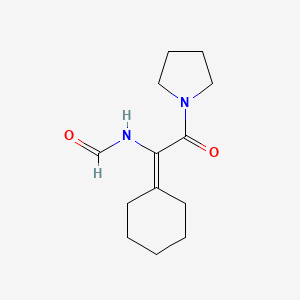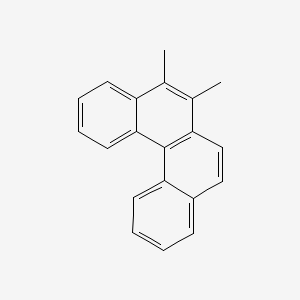
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is a complex organic compound with a unique structure that includes a cyclohexylidene group, a pyrrolidinyl group, and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of cyclohexanone with pyrrolidine and formamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like NMR and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- include:
- N-(1-cyclohexylidene-2-oxo-2-(pyrrolidin-1-yl)ethyl)formamide
- 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid
- N-methylformamide
Uniqueness
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
| 99506-27-1 | |
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(1-cyclohexylidene-2-oxo-2-pyrrolidin-1-ylethyl)formamide |
InChI |
InChI=1S/C13H20N2O2/c16-10-14-12(11-6-2-1-3-7-11)13(17)15-8-4-5-9-15/h10H,1-9H2,(H,14,16) |
InChI Key |
WAEBTQAXFYPAED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C(=O)N2CCCC2)NC=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







